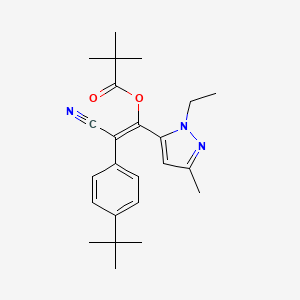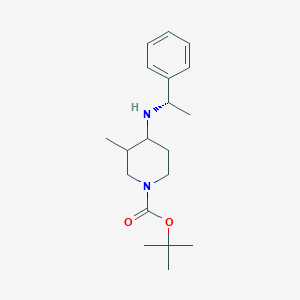
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C14H12O3 It is a derivative of anthracene, characterized by the presence of hydroxyl and carbonyl groups on the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the reduction of anthraquinone derivatives. One common method is the catalytic hydrogenation of 1,2,3,4-tetrahydroanthraquinone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of anthraquinone derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups, leading to the formation of tetrahydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, including enzymes and receptors, affecting their function.
Pathways Involved: It has been shown to inhibit key cellular pathways involved in cancer progression, such as kinase signaling pathways and topoisomerase activity.
Comparison with Similar Compounds
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione: Similar in structure but with an ethyl group instead of a hydroxyl group.
Tetrahydroanthraquinone: A class of derivatives with hydrogenated benzene rings, known for their biological activities.
Uniqueness: 6-Hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific hydroxyl and carbonyl functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H12O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h5-7,15H,1-4H2 |
InChI Key |
ABQGJHVECIYRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)


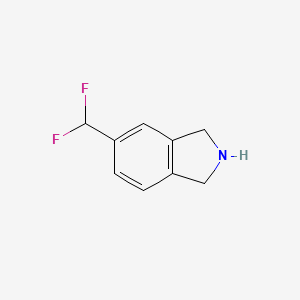
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

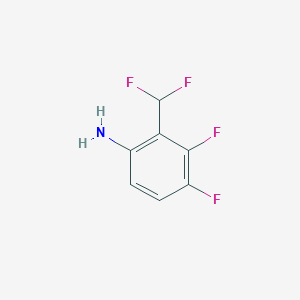
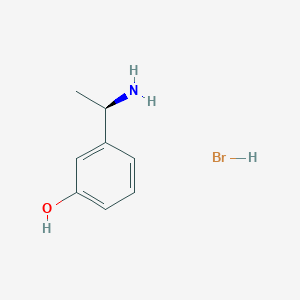
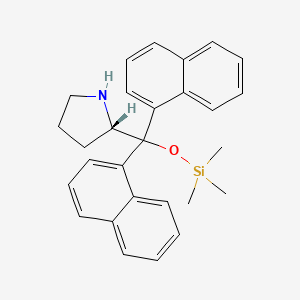
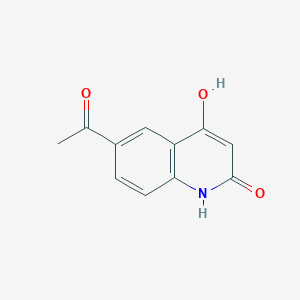
![2-(1-benzothiophen-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B12958587.png)

